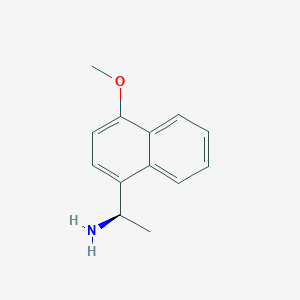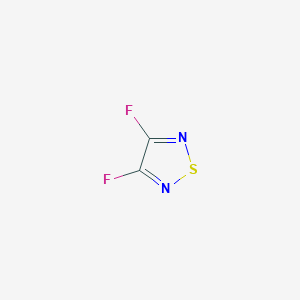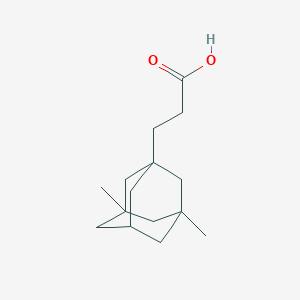
(R)-1-(4-methoxynaphthalen-1-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-methoxynaphthalen-1-yl)ethanamine is a chiral amine derivative of naphthalene This compound is characterized by the presence of a methoxy group at the 4-position of the naphthalene ring and an ethanamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-methoxynaphthalen-1-yl)ethanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxynaphthalene.
Chiral Amine Introduction: The ethanamine side chain is introduced using chiral amine synthesis techniques. This can involve asymmetric synthesis methods to ensure the desired ®-enantiomer is obtained.
Reaction Conditions: Common reagents used in the synthesis include reducing agents, catalysts, and solvents such as toluene or ethanol. The reaction conditions are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of ®-1-(4-methoxynaphthalen-1-yl)ethanamine may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(4-methoxynaphthalen-1-yl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydronaphthalenes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-1-(4-methoxynaphthalen-1-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(4-methoxynaphthalen-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-methoxynaphthalen-1-yl)ethanamine: The non-chiral version of the compound.
1-(4-methoxynaphthalen-1-yl)propanamine: A similar compound with a propanamine side chain instead of ethanamine.
4-methoxynaphthalene: The parent compound without the ethanamine side chain.
Uniqueness
®-1-(4-methoxynaphthalen-1-yl)ethanamine is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted counterparts. The presence of the methoxy group and the ethanamine side chain also contributes to its distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
(1R)-1-(4-methoxynaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C13H15NO/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-9H,14H2,1-2H3/t9-/m1/s1 |
Clave InChI |
GEAIGLPMZKYVEJ-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C2=CC=CC=C21)OC)N |
SMILES canónico |
CC(C1=CC=C(C2=CC=CC=C21)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13622148.png)









